molecular formula C9H9BrF2O B2358297 1-Bromo-3-(difluoromethyl)-2-methoxy-4-methylbenzene CAS No. 2092564-22-0

1-Bromo-3-(difluoromethyl)-2-methoxy-4-methylbenzene

Cat. No.: B2358297
CAS No.: 2092564-22-0
M. Wt: 251.071
InChI Key: MWFNFTDXLQXCSD-UHFFFAOYSA-N
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Description

1-Bromo-3-(difluoromethyl)-2-methoxy-4-methylbenzene is an organic compound with the molecular formula C9H9BrF2O It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a difluoromethyl group, a methoxy group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-(difluoromethyl)-2-methoxy-4-methylbenzene typically involves the bromination of a suitable precursor compound. One common method is the bromination of 3-(difluoromethyl)-2-methoxy-4-methylbenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(difluoromethyl)-2-methoxy-4-methylbenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The difluoromethyl group can be reduced to a methyl group under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, sodium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.

    Reduction Reactions: Products include the corresponding methyl-substituted benzene derivatives.

Scientific Research Applications

1-Bromo-3-(difluoromethyl)-2-methoxy-4-methylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(difluoromethyl)-2-methoxy-4-methylbenzene depends on the specific application and the target molecule

    Electrophilic Substitution: The bromine atom can act as an electrophile, facilitating substitution reactions with nucleophiles.

    Hydrogen Bonding: The methoxy and difluoromethyl groups can participate in hydrogen bonding interactions with biological molecules.

    Van der Waals Interactions: The aromatic ring can engage in van der Waals interactions with other aromatic systems.

Comparison with Similar Compounds

1-Bromo-3-(difluoromethyl)-2-methoxy-4-methylbenzene can be compared with other similar compounds such as:

    1-Bromo-3-(difluoromethyl)-2-fluorobenzene: Similar in structure but with a fluorine atom instead of a methoxy group.

    1-Bromo-3-(difluoromethyl)benzene: Lacks the methoxy and methyl groups, making it less complex.

    1-Bromo-3-(difluoromethoxy)benzene: Contains a difluoromethoxy group instead of a difluoromethyl group.

The uniqueness of this compound lies in its combination of substituents, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

1-bromo-3-(difluoromethyl)-2-methoxy-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2O/c1-5-3-4-6(10)8(13-2)7(5)9(11)12/h3-4,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFNFTDXLQXCSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Br)OC)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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